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Compound of Interest

Compound Name: C646

Cat. No.: B7789139

This guide provides a detailed comparative analysis of C646 and A-485, two widely used small
molecule inhibitors of the p300/CBP histone acetyltransferases (HATS). Researchers,
scientists, and drug development professionals can use this information to select the
appropriate chemical probe for their experimental needs, understand their mechanisms of
action, and apply relevant experimental protocols.

Introduction to p300/CBP and Their Inhibitors

The paralogous proteins p300 (also known as EP300) and CREB-binding protein (CBP) are
crucial transcriptional co-activators.[1] They possess histone acetyltransferase (HAT) activity,
which involves transferring an acetyl group from acetyl-CoA to lysine residues on histone tails
and other proteins. This acetylation is a key epigenetic modification that generally leads to a
more open chromatin structure, facilitating gene transcription.[2] Given their central role in
regulating gene expression, p300/CBP are implicated in numerous cellular processes and their
dysregulation is linked to diseases like cancer.[1][2]

C646 was one of the first potent and selective small molecule inhibitors developed for
p300/CBP.[3][4] More recently, A-485 emerged as a next-generation inhibitor with significantly
improved potency and selectivity.[1][2] This guide will dissect the key differences between
these two compounds.

Mechanism of Action
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Both C646 and A-485 function by inhibiting the catalytic HAT domain of p300 and CBP. They
achieve this by competing with the endogenous cofactor, acetyl-CoA, for binding to the active
site.[2][5][6] By occupying the acetyl-CoA binding pocket, these inhibitors prevent the transfer
of acetyl groups to substrate proteins, thereby blocking the downstream signaling effects of
p300/CBP-mediated acetylation.

A-485 has been structurally characterized in complex with the p300 catalytic domain,
confirming its binding site overlaps with that of acetyl-CoA.[1][2][7] While C646 is also
described as an acetyl-CoA competitive inhibitor, some reports suggest its action may involve
irreversible covalent modification of the enzyme, and it has been shown to have off-target
reactivity with other cellular nucleophiles like tubulin.[4][6]
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Caption: General mechanism of p300/CBP inhibition.

Quantitative Performance Data

A-485 demonstrates substantially greater potency than C646 in both biochemical and cellular
assays. The following table summarizes key quantitative data for both inhibitors.
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Parameter C646 A-485 Target/System  Reference
Biochemical
Assays
Ki 400 nM Not Reported p300 (cell-free) [31I51[81I9]
IC50 1.6 uM 60 nM p300 HAT [6][10]
p300-BHC (TR-
IC50 Not Reported 9.8 nM [2][11][12]
FRET)
CBP-BHC (TR-
IC50 Not Reported 2.6 nM [2][11]
FRET)
Cellular Assays
>10 pM (modest
H3K27AcEC50 73 nM PC-3 cells [2][71[13]
inhibition)
Antiproliferative ] )
26.09 uM Varies by cell line  MCF7 cells [5]
IC50
Antiproliferative ) )
7.8 uM Varies by cell line  T47D cells [5]

IC50

Selectivity and Off-Target Effects

A-485 is a highly selective inhibitor. It shows potent activity against p300 and CBP while having
no significant inhibitory effect on other HAT family members, including PCAF, HAT1, MYST3,
MYST4, TIP60, and GCN5L2, even at concentrations up to 10 uM.[10][12] It is also highly
selective against a broad panel of over 150 non-epigenetic targets, including kinases and BET

bromodomain proteins.[10] In cellular assays, its activity is specific to p300/CBP-mediated
histone marks, primarily inhibiting H3K27Ac and H3K18Ac.[2][10][14]

C646, while selective for p300 over several other HATs, exhibits more prominent off-target

activity.[3] At higher concentrations (= 7 uM), C646 has been shown to inhibit Class | and Il

histone deacetylases (HDACSs).[3] Furthermore, chemoproteomic studies have revealed that

C646 can covalently react with other cellular proteins, most notably tubulin, which may

contribute to its cellular effects and limit its on-target activity.[4]
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Cellular and In Vivo Effects

Both inhibitors have been used to probe the function of p300/CBP in various biological
contexts.

C646 has been shown to induce cell cycle arrest, apoptosis, and autophagy in various cancer
cell lines.[8] It can inhibit the proliferation of pancreatic, prostate, and other cancer cells.[9][15]
In vivo, C646 has demonstrated efficacy in a pancreatic cancer xenograft model and has been
used in neuroscience studies, where it was found to enhance fear extinction memory.[8][9][15]

A-485 exhibits potent anti-proliferative effects in specific cancer lineages, particularly
hematological malignancies and androgen receptor-positive prostate cancer.[2] Its high
potency and selectivity make it a superior tool for dissecting p300/CBP-specific functions. In
vivo, A-485 effectively inhibits tumor growth in castration-resistant prostate cancer xenograft
models and can alleviate acute liver injury in mice by modulating macrophage activation.[2][10]
[14] A-485 has also been shown to sensitize non-small-cell lung carcinoma cells to TRAIL-
induced apoptosis.[16]

Experimental Protocols

Below are generalized protocols for assessing HAT inhibitor activity. Specific parameters
should be optimized for the experimental system being used.

In Vitro HAT Activity Assay (Radioactive Method)

This protocol is adapted from methodologies used to characterize C646.[8][9]

Reaction Setup: Prepare a reaction mixture in a suitable buffer (e.g., 20 mM HEPES, pH 7.9)
containing 5 mM DTT, 80 uM EDTA, and 40 pg/ml BSA.

e Enzyme and Substrate: Add recombinant p300 enzyme (e.g., 5 nM) and a histone peptide
substrate (e.g., 100 uM H4-15 peptide).

e Inhibitor Addition: Add C646 or A-485 over a range of concentrations. Ensure the final DMSO
concentration is constant across all reactions (e.g., <5%).

e |ncubation: Incubate the reactions at 30°C for 10 minutes.
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e Initiation: Start the reaction by adding a 1:1 mixture of unlabeled acetyl-CoA and *C-labeled
acetyl-CoA to a final concentration of 20 uM.

e Reaction Time: Allow the reaction to proceed at 30°C for 10 minutes.
e Quenching: Stop the reaction by adding 14% SDS (w/v).

» Detection: The amount of 1*C-acetyl incorporated into the peptide substrate is quantified
using a scintillation counter after spotting the reaction mixture onto filter paper and washing
away unincorporated “C-acetyl-CoA.

» Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to
determine the IC50 value.

Cellular Histone Acetylation Assay (Western Blot)

This protocol is a general method for assessing the effect of inhibitors on histone acetylation in
cells.

e Cell Culture and Treatment: Plate cells (e.g., PC-3, HelLa, or relevant cell line) and allow
them to adhere. Treat the cells with various concentrations of C646, A-485, or vehicle control
(DMSO) for a specified duration (e.g., 3, 6, or 24 hours).

o Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction
protocol or a commercial kit.

o Protein Quantification: Determine the protein concentration of the histone extracts using a
standard method like the Bradford or BCA assay.

o SDS-PAGE and Western Blot: Separate equal amounts of histone proteins on an SDS-PAGE
gel and transfer them to a PVDF or nitrocellulose membrane.

» Antibody Incubation: Block the membrane and probe with primary antibodies specific for
acetylated histone marks (e.g., anti-acetyl-H3K27, anti-acetyl-H3K18) and a loading control
(e.g., anti-total Histone H3).

o Detection: Incubate with the appropriate HRP-conjugated secondary antibody and visualize
the protein bands using an enhanced chemiluminescence (ECL) substrate.
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¢ Analysis: Quantify the band intensities using densitometry software. Normalize the acetyl-
histone signal to the total histone signal to determine the relative change in acetylation.

Comparative Experimental Workflow

In Vitro Assay Cellular Assay In Vivo Model
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Caption: Workflow for comparing p300/CBP inhibitors.

Conclusion

A-485 represents a significant advancement over C646 as a chemical probe for studying
p300/CBP biology. Its superior potency (nanomolar vs. micromolar IC50) and exceptional
selectivity make it the preferred tool for accurately dissecting the roles of p300/CBP HAT
activity in cellular and in vivo systems.[2][17] While C646 was a foundational tool and can still
be useful, researchers must be cautious of its lower potency and potential off-target effects,
particularly its inhibition of HDACs and covalent modification of other proteins.[3][4] For
experiments requiring high specificity and on-target confidence, A-485 is the demonstrably
better choice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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